2-Bromo-N-(4-propoxybenzyl)propanamide
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Description
2-Bromo-N-(4-propoxybenzyl)propanamide is a chemical compound with the molecular formula C13H18BrNO2 . It has a molecular weight of 300.19 . This compound is used in Ni-pybox catalyzed asymmetric Negishi couplings .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(4-propoxybenzyl)propanamide can be represented by the SMILES notation: CCCOc1ccc(CNC(C©[Br])=O)cc1 . This notation provides a way to represent the structure of the compound in a linear string of symbols.Scientific Research Applications
Analytical Method Development
A study presented a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a related compound, highlighting the importance of analytical techniques in identifying and quantifying chemical substances in biological matrices. This approach could be applicable to 2-Bromo-N-(4-propoxybenzyl)propanamide for forensic and toxicological analysis (Poklis et al., 2014).
Material Science and Electrochemistry
Research into 4-bromobenzyl isocyanate, a compound with a structural moiety similar to 2-Bromo-N-(4-propoxybenzyl)propanamide, revealed its potential as an electrolyte additive for lithium-ion batteries. Such compounds can improve charge/discharge performance and provide overcharge protection, indicating the relevance of bromobenzyl derivatives in developing advanced battery technologies (Korepp et al., 2007).
Organic Synthesis and Catalysis
A study on the one-electron cleavage of benzylic bromides at palladium and palladized cathodes demonstrated the generation and immobilization of benzyl radicals onto solid interfaces. This research highlights the utility of bromobenzyl compounds in synthetic organic chemistry, particularly in catalysis and material modification processes (Jouikov & Simonet, 2010).
Drug Discovery and Biochemistry
Compounds with bromophenol moieties have been investigated for their inhibitory properties against human enzymes, such as carbonic anhydrases. These studies provide a foundation for the potential application of bromobenzyl derivatives, like 2-Bromo-N-(4-propoxybenzyl)propanamide, in the development of new therapeutic agents (Balaydın et al., 2012).
Environmental Science
Research into the mechanisms of dioxin formation from the high-temperature oxidation of bromophenols contributes to understanding the environmental impact of brominated compounds. This knowledge is crucial for assessing the ecological risks associated with the use and disposal of such chemicals (Evans & Dellinger, 2005).
properties
IUPAC Name |
2-bromo-N-[(4-propoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-3-8-17-12-6-4-11(5-7-12)9-15-13(16)10(2)14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHFRFXQRNLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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